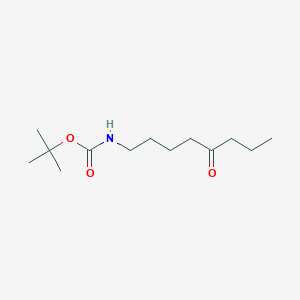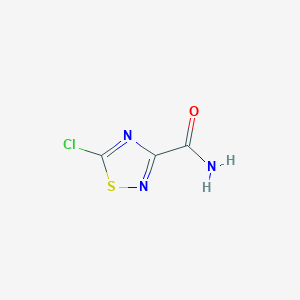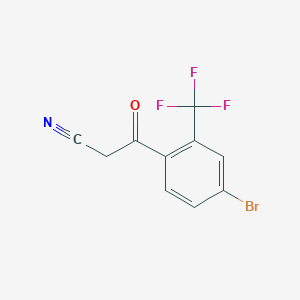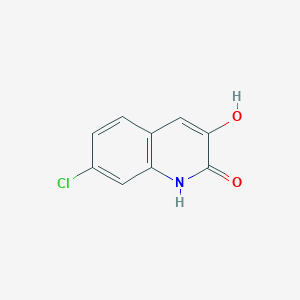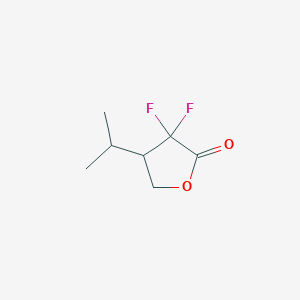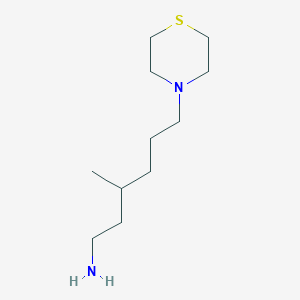
3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine is a chemical compound characterized by the presence of a thiomorpholine ring attached to a hexane chain with an amine group at one end and a methyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine typically involves the reaction of 3-methylhexan-1-amine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiomorpholine ring and the amine group play crucial roles in binding to these targets, thereby exerting the compound’s effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(thiomorpholin-4-yl)hexanoate
- 6-(thiomorpholin-4-yl)hexan-1-amine
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine is unique due to the presence of the methyl group at the third carbon position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Eigenschaften
Molekularformel |
C11H24N2S |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
3-methyl-6-thiomorpholin-4-ylhexan-1-amine |
InChI |
InChI=1S/C11H24N2S/c1-11(4-5-12)3-2-6-13-7-9-14-10-8-13/h11H,2-10,12H2,1H3 |
InChI-Schlüssel |
DTGNBONDCMVQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1CCSCC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
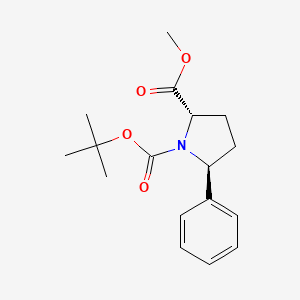
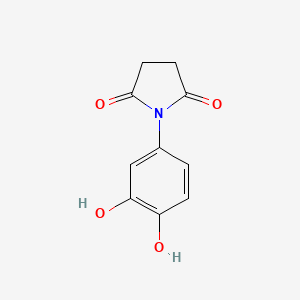
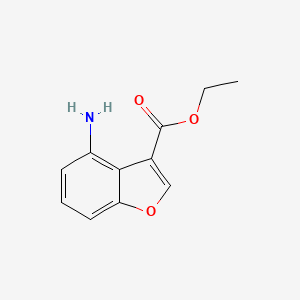
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

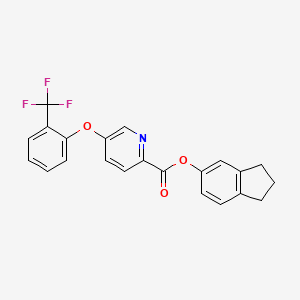
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
